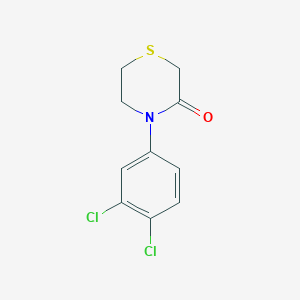

4-(3,4-Dichlorophenyl)thiomorpholin-3-one

Cat. No. B3250895

Key on ui cas rn:

205683-35-8

M. Wt: 262.15 g/mol

InChI Key: YBQSSCZRWJOSHD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06388127B1

Procedure details

A 3-necked 3 L round bottomed flask equipped with overhead stirrer, temperature probe, and nitrogen inlet was charged with 100 grams (0.387 mol) of 2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride and 1 L of 2B-ethanol. To the resulting suspension was charged 76 grams (1.35 mol, 3.5 equivalents) of potassium hydroxide. The addition resulted in a temperature increase to approximately 35° C. This suspension was stirred at room temperature for 15-20 minutes, then cooled to 5-10° C. and treated with a solution of 59.1 grams (0.425 mol, 1.1 equivalents) of bromoacetic acid in 152 mL of 2B-ethanol. After stirring at room temperature for approximately 3 hours, the reaction mixture was concentrated under vacuum to a volume of approximately 225 mL. To this suspension was added 864 mL (9.15 mol, 23.6 equivalents) of acetic anhydride with no external cooling which resulted in a temperature increase to approximately 100° C. The flask was fitted with a condenser and receiving flask, and heated to 105-110° C. at which point distillate began to be collected. With continued heating, the internal temperature rose to 115° C., the reaction flask was refitted with a reflux condenser and the reaction mixture held at reflux for 1 hour. After allowing to cool to room temperature, the reaction mixture was poured into a 3-necked 5 L round bottomed flask containing 1700 mL of water and 864 mL of methylene chloride and stirred for 10-20 minutes at 20-25° C. The layers were separated and the organic layer was washed with 1 L of water then treated with 2 L of 10% aqueous sodium hydroxide which brought the pH to 9-10. The layers were separated, the organic layer was dried over magnesium sulfate, and concentrated atmospherically to a volume of approximately 200 mL. Displacement of the methylene chloride by isopropyl ether was accomplished by continuing to charge isopropyl ether and concentrating until an internal temperature of 68° C. was attained. The solution was then cooled to room temperature. Solids began to precipitate at 45° C. The resulting slurry was stirred at room temperature for two hours. The solids were collected by filtration, washed with isopropyl ether and vacuum dried at 45-50° C. to yield 57.5 grams (56.7% yield) of the title compound as a white solid, mp 81-83° C. 1H NMR (CDCl3) δ7.44 (d, J=8.7 Hz, 1H), 7.38 (d, J=2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 3.93 (t, J=11.5 Hz, 2H), 3.43 (s, 2H), 3.01 (t, J=11.5 Hz, 2H). 13C NMR (CDCl3) δ168.10, 143.04, 134.201, 132.25, 132.09, 129.42, 126.83, 53.32, 31.81, 27.86. HRMS (FAB) calcd for C10H9Cl2NOS: 261.9860; found: 261.9839.

Name

2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride

Quantity

100 g

Type

reactant

Reaction Step One

[Compound]

Name

2B-ethanol

Quantity

1 L

Type

reactant

Reaction Step One

[Compound]

Name

2B-ethanol

Quantity

152 mL

Type

solvent

Reaction Step Three

Name

Yield

56.7%

Identifiers

|

REACTION_CXSMILES

|

Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][CH2:11][CH2:12][SH:13])[CH:6]=[CH:7][C:8]=1[Cl:9].[OH-].[K+].Br[CH2:17][C:18]([OH:20])=O.C(OC(=O)C)(=O)C>>[Cl:2][C:3]1[CH:4]=[C:5]([N:10]2[CH2:11][CH2:12][S:13][CH2:17][C:18]2=[O:20])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClC=1C=C(C=CC1Cl)NCCS

|

[Compound]

|

Name

|

2B-ethanol

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

59.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)O

|

[Compound]

|

Name

|

2B-ethanol

|

|

Quantity

|

152 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

864 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This suspension was stirred at room temperature for 15-20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3-necked 3 L round bottomed flask equipped with overhead stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 5-10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at room temperature for approximately 3 hours

|

|

Duration

|

3 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated under vacuum to a volume of approximately 225 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

no external cooling which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increase to approximately 100° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 105-110° C. at which point distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

With continued heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 115° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction flask was refitted with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture was poured into a 3-necked 5 L round bottomed flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 1700 mL of water and 864 mL of methylene chloride

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 10-20 minutes at 20-25° C

|

|

Duration

|

15 (± 5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with 1 L of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then treated with 2 L of 10% aqueous sodium hydroxide which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer was dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated atmospherically to a volume of approximately 200 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to charge isopropyl ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating until an internal temperature of 68° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate at 45° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting slurry was stirred at room temperature for two hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with isopropyl ether and vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 45-50° C.

|

Outcomes

Product

Details

Reaction Time |

17.5 (± 2.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)N1C(CSCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 57.5 g | |

| YIELD: PERCENTYIELD | 56.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 56.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |